molecular formula C2HBrF2O2 B1271540 Bromodifluoroacetic acid CAS No. 354-08-5

Bromodifluoroacetic acid

Cat. No.: B1271540
CAS No.: 354-08-5
M. Wt: 174.93 g/mol
InChI Key: LZCMQBRCQWOSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromodifluoroacetic acid is an organic compound with the chemical formula C₂HBrF₂O₂. It is a halogenated acetic acid derivative, characterized by the presence of both bromine and fluorine atoms. This compound is known for its high reactivity and is used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Bromodifluoroacetic acid is a halogenated organic compound . It possesses the ability to bind to specific molecules, thereby modifying their structure and function . This distinctive characteristic renders it an invaluable tool in exploring the mechanism of action of enzymes and proteins .

Mode of Action

It is known that this compound can be used to introduce the cf2 group when synthesising chemical compounds . This suggests that it may interact with its targets by introducing the CF2 group, thereby altering their structure and function.

Biochemical Pathways

It is known that this compound can be used in the synthesis of chemical compounds . This suggests that it may play a role in various biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

It is known that this compound has high gastrointestinal (gi) absorption and is bbb permeant . This suggests that it can be readily absorbed in the GI tract and can cross the blood-brain barrier, which may impact its bioavailability.

Result of Action

Given its ability to bind to specific molecules and modify their structure and function , it is likely that this compound’s action results in changes at the molecular and cellular level.

Action Environment

It is known that this compound is a colorless to slightly yellow liquid , suggesting that its physical state may be influenced by environmental conditions such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Bromodifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or esters.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Produces corresponding acids or esters.

    Substitution: Results in the formation of various substituted derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Its high reactivity and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-bromo-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMQBRCQWOSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378334
Record name Bromodifluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-08-5
Record name 2-Bromo-2,2-difluoroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromodifluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodifluoroacetic acid
Reactant of Route 2
Bromodifluoroacetic acid
Reactant of Route 3
Bromodifluoroacetic acid
Reactant of Route 4
Reactant of Route 4
Bromodifluoroacetic acid
Reactant of Route 5
Bromodifluoroacetic acid
Reactant of Route 6
Bromodifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.